2-(1,3-Benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one
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Overview
Description
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-(2-pyridinyl)-1,4,6,8-tetrahydroquinazolin-5-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Derivative Formation
The compound's synthesis has been a subject of interest, particularly in the formation of quinazoline and 1,3-benzoxazole derivatives. For instance, the reaction of certain azirines with picramic acid results in a mixture of products including 1,2,3,4-tetrahydroquinazoline-2-one and 2-(1-aminoalkyl)-1,3-benzoxazole, as demonstrated by Villalgordo, Vincent, and Heimgartner (Villalgordo, Vincent, & Heimgartner, 1990).
Antioxidant Studies
Khalida F. Al-azawi explored the synthesis of quinazolin derivatives and evaluated their antioxidant properties. The study found that some synthesized compounds showed excellent scavenging capacity against specific radicals, highlighting their potential as antioxidants (Al-azawi, 2016).
Photoactivation Properties
Chen and Steinmetz examined amino-substituted benzoquinones, related to benzoxazoline structures. They discovered that upon exposure to visible light, these compounds can undergo photocyclization, highlighting their potential in photoactivation applications (Chen & Steinmetz, 2006).
Catalysis and Reaction Mechanisms
Lahm and Opatz studied the benzoxazol-2-yl- substituent, finding it acts as a removable activating and directing group in certain catalytic reactions. This property has implications for developing unique synthetic pathways in organic chemistry (Lahm & Opatz, 2014).
Synthesis of Heterocyclic Systems
Soldatenkov et al. investigated the synthesis of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives, highlighting the compound's role in forming complex heterocyclic systems. This contributes to understanding the versatility of benzoxazole derivatives in synthetic organic chemistry (Soldatenkov et al., 2012).
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-7,7-dimethyl-4-pyridin-2-yl-1,4,6,8-tetrahydroquinazolin-5-one |
InChI |
InChI=1S/C22H21N5O2/c1-22(2)11-15-18(16(28)12-22)19(14-8-5-6-10-23-14)26-20(24-15)27-21-25-13-7-3-4-9-17(13)29-21/h3-10,19H,11-12H2,1-2H3,(H2,24,25,26,27) |
InChI Key |
GDVZNNUXEGUATE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4O3)C5=CC=CC=N5)C(=O)C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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